

Physical and chemical properties of ferrous acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iron(II) acetate*

Cat. No.: *B012342*

[Get Quote](#)

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ferrous Acetate

Authored by a Senior Application Scientist Abstract

Iron(II) acetate, commonly known as ferrous acetate, is a coordination compound with significant utility across diverse scientific fields, from materials science to pharmaceuticals. Its value as a precursor for iron-based materials, a catalyst, and a potential therapeutic agent is directly linked to its distinct physical and chemical properties. This guide provides a comprehensive examination of ferrous acetate, focusing on its structure, stability, synthesis, and reactivity. We will delve into the causality behind experimental choices for its preparation and handling, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure technical accuracy and reproducibility.

Chemical Identity and Molecular Structure

Ferrous acetate is the iron(II) salt of acetic acid. It exists in two common forms: an anhydrous solid ($\text{Fe}(\text{CH}_3\text{CO}_2)_2$) and a light green tetrahydrate ($\text{Fe}(\text{CH}_3\text{CO}_2)_2 \cdot 4\text{H}_2\text{O}$).^[1] While often represented by the simple formula $\text{C}_4\text{H}_6\text{FeO}_4$, the solid-state structure of the anhydrous form is far from trivial.

X-ray crystallography reveals that anhydrous ferrous acetate is not a simple salt but a complex coordination polymer.^{[1][2]} In this structure, octahedral Fe(II) centers are interconnected by bridging acetate ligands.^{[1][2]} This polymeric nature, where acetate groups exhibit multiple coordination modes (μ_2 -acetato, μ_3 -acetato, and μ_4 -acetato), is fundamental to its properties and reactivity.^[3] The Fe-O bond distances within this structure typically range from 2.00 Å to 2.28 Å.^[3]

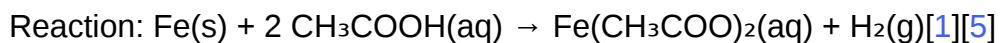
Caption: Simplified coordination of an octahedral Fe(II) center.

Core Physical and Chemical Properties

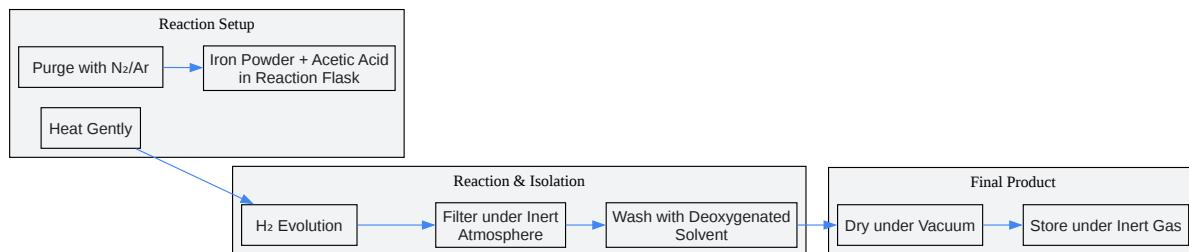
The distinct properties of anhydrous and hydrated ferrous acetate are critical for its appropriate application. The anhydrous form is a white crystalline solid, though impurities often lend it a slight color.^[1] The tetrahydrate appears as light green crystals and is highly soluble in water.^{[1][4]}

Table 1: Key Physical Properties of Ferrous Acetate

Property	Value	Source(s)
Molecular Formula	<chem>C4H6FeO4</chem>	[1] [5] [6]
Molar Mass	173.93 g/mol	[1] [5] [7]
Appearance	White crystals (anhydrous); Light green crystals (tetrahydrate); Off-white, tan, or light brown powder (commercial grades)	[1] [4] [5] [7]
Odor	Odorless to slight vinegar-like odor	[1] [8]
Melting Point	190–200 °C (decomposes)	[1] [4] [5]
Density	~1.734 g/cm ³	[1]
Solubility	Soluble in water. Solubility increases with temperature and in acidic conditions. Also soluble in alcohol.	[1] [4] [5] [8] [9]


Stability and Reactivity

A defining characteristic of ferrous acetate is its sensitivity to atmospheric conditions.


- Oxidative Instability: The iron(II) center is readily oxidized to iron(III) upon exposure to air and moisture.[5][8][10] This transformation is often visually apparent as the material changes color from white or light green to brownish hues.[8] This high reactivity necessitates stringent storage and handling protocols.
- Thermal Decomposition: When heated to its melting point range of 190-200 °C, ferrous acetate decomposes, potentially yielding carbon oxides and iron oxides.[1][11][12]
- Reactivity as a Precursor: It serves as a valuable precursor in chemical synthesis.[5] For instance, the thermal decomposition of ferrous acetate in the presence of specific surfactants is a key method for synthesizing monodisperse iron oxide nanoparticles, which have applications in drug delivery and as MRI contrast agents.[5]
- Catalytic Activity: Ferrous acetate can act as a catalyst in certain organic reactions, such as Friedel-Crafts acylations.[5]

Synthesis and Experimental Protocols

The synthesis of high-purity ferrous acetate is contingent on preventing the oxidation of the Fe(II) center. The most common laboratory method involves the direct reaction of iron metal with acetic acid.[5]

The evolution of hydrogen gas signifies the progress of the reaction. The key to success is maintaining an oxygen-free environment. Industrially, scrap iron is often used, which can result in a mixture of iron(II) and iron(III) acetates used in dyeing.[1][5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ferrous acetate.

Protocol 1: Laboratory Synthesis of Ferrous Acetate

Causality Statement: This protocol is designed to minimize oxidation. The use of an inert gas blanket is not merely a suggestion but a critical requirement to prevent the formation of contaminating ferric (Fe³⁺) species, ensuring the purity of the final product.

- **System Preparation:** Assemble a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer. Thoroughly flush the entire apparatus with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to displace all oxygen.
- **Reagent Addition:** Under a positive flow of inert gas, charge the flask with iron powder (1.0 eq) and glacial acetic acid (excess, ~10-20 eq).
- **Reaction:** Gently heat the mixture with stirring. The reaction is evidenced by the evolution of hydrogen gas, which can be vented through a bubbler. Continue heating until the gas evolution ceases, indicating the consumption of the iron powder. The reaction may take several hours to days.^[5]

- Isolation: Allow the reaction mixture to cool to room temperature. Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), filter the solution to remove any unreacted iron.
- Crystallization: The ferrous acetate can be crystallized from the filtrate, often by carefully reducing the solvent volume under vacuum. For the tetrahydrate, crystallization from the aqueous acetic acid solution upon cooling is effective.
- Drying and Storage: Dry the resulting crystals under vacuum. Immediately transfer the final product to a tightly sealed container and store under a dry, inert atmosphere.[9][10][11]

Applications in Research and Drug Development

The unique properties of ferrous acetate make it a versatile compound for advanced applications.

- Pharmaceutical Development: It is utilized as a pharmaceutical intermediate in the synthesis of new drug candidates.[7] Its high solubility and bioavailability also make it a subject of study for iron supplements to treat conditions like iron deficiency anemia.[5][13] When combined with certain polysaccharides, its absorption in the gastrointestinal tract can be enhanced.[5]
- Nanomaterials Synthesis: Ferrous acetate is a critical precursor for the synthesis of iron oxide nanoparticles.[5] These nanoparticles are paramount in biomedical applications, including targeted drug delivery systems and as contrast agents for Magnetic Resonance Imaging (MRI).[5]
- Antimicrobial Properties: Research has indicated that ferrous acetate exhibits antimicrobial properties, showing inhibition against bacteria such as *Escherichia coli* and *Staphylococcus aureus*.[5] This opens potential avenues for its use as a therapeutic or preservative agent.
- Industrial Uses: Beyond the laboratory, it serves as a mordant in the textile industry to fix dyes to fabrics and is used in a process known as "ebonizing" to darken wood.[1][4]

Analytical Characterization and Quality Control

Verifying the identity and purity of ferrous acetate is essential for reproducible research.

- X-ray Crystallography: This is the definitive method for elucidating the complex polymeric solid-state structure of the anhydrous form.[1][2]
- Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of acetate ligands and provide insight into their coordination modes by analyzing the characteristic C-O stretching vibrations.[3][14]
- Mössbauer Spectroscopy: This technique is highly specific to iron and can be used to confirm the +2 oxidation state and investigate the coordination environment of the iron centers.[2]

Protocol 2: Spectrophotometric Determination of Iron Content

Self-Validation Statement: This protocol includes the use of a reducing agent to ensure all iron is in the Fe^{2+} state prior to complexation, thereby validating that the measurement reflects the total iron concentration. A standard curve provides an internal calibration for accuracy.

- **Sample Preparation:** Accurately weigh a small amount of ferrous acetate and dissolve it in deionized water containing a small amount of dilute HCl to prevent premature oxidation and hydrolysis.[15]
- **Reduction Step:** To a known volume of the sample solution, add an excess of a reducing agent like hydroxylamine hydrochloride to ensure all iron is present as Fe^{2+} .[15]
- **Buffering:** Add a sodium acetate buffer solution to adjust the pH to approximately 4.5. This is the optimal pH for the subsequent complexation reaction.[15]
- **Complexation:** Add a solution of a complexing agent, such as 2,2'-bipyridyl or 1,10-phenanthroline. These agents form intensely colored complexes with Fe^{2+} .
- **Measurement:** Allow time for the color to fully develop. Measure the absorbance of the solution at its λ_{max} (e.g., ~510-520 nm) using a UV-Vis spectrophotometer.
- **Quantification:** Compare the absorbance of the unknown sample to a calibration curve prepared from standards of known Fe^{2+} concentration to determine the iron content.

Safety, Handling, and Storage

Due to its reactivity and irritant nature, proper handling of ferrous acetate is mandatory.

- **Hazards:** Ferrous acetate is classified as a skin, eye, and respiratory irritant.[6][9] Inhalation of dust can cause irritation to the respiratory tract.[11]
- **Handling:** Always handle ferrous acetate in a well-ventilated area or a chemical fume hood. [11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11]
- **Storage:** This is the most critical aspect of maintaining the compound's integrity. Store ferrous acetate in a tightly sealed container, protected from light, in a cool, dry place.[9][12] The container must be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[5][10][12]

Conclusion

Ferrous acetate is more than a simple iron salt; it is a complex coordination polymer with a rich chemistry defined by its structure and sensitivity to its environment. Its utility as a precursor, catalyst, and bioactive compound is directly tied to the iron(II) oxidation state. For researchers and developers, a thorough understanding of its properties, particularly its oxidative instability, is paramount for successful synthesis, storage, and application. The methodologies and insights provided in this guide are intended to equip scientists with the knowledge to harness the full potential of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of iron(II) acetate - Lookchem [lookchem.com]
- 4. Ferrous acetate | 3094-87-9 [chemicalbook.com]
- 5. nbinno.com [[nbinno.com](http://nbino.com)]
- 6. Ferrous acetate | C4H6FeO4 | CID 18344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [[nbinno.com](http://nbino.com)]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Page loading... [guidechem.com]
- 10. ereztech.com [ereztech.com]
- 11. prochemonline.com [prochemonline.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ruipuminerals.com [ruipuminerals.com]
- 14. Ferrous acetate(3094-87-9) IR Spectrum [m.chemicalbook.com]
- 15. asdl.org [asdl.org]
- To cite this document: BenchChem. [Physical and chemical properties of ferrous acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012342#physical-and-chemical-properties-of-ferrous-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com